Cas no 2229233-02-5 (tert-butyl 4-(1-aminocyclobutyl)-3-methylpiperidine-1-carboxylate)

Tert-butyl 4-(1-aminocyclobutyl)-3-methylpiperidine-1-carboxylate is a versatile intermediate in organic synthesis, particularly valuable for pharmaceutical and agrochemical applications. Its structure features a cyclobutylamine moiety and a tert-butyloxycarbonyl (Boc)-protected piperidine ring, offering selective reactivity for further functionalization. The Boc group enhances stability during synthetic manipulations, while the 3-methyl substitution influences steric and electronic properties. This compound is useful in constructing complex molecules, such as bioactive amines or heterocycles, due to its rigid cyclobutyl framework and secondary amine functionality. Its well-defined stereochemistry and purity make it suitable for precision synthesis in drug discovery and development. Proper handling under inert conditions is recommended to preserve its integrity.
tert-butyl 4-(1-aminocyclobutyl)-3-methylpiperidine-1-carboxylate structure
2229233-02-5 structure
Product name:tert-butyl 4-(1-aminocyclobutyl)-3-methylpiperidine-1-carboxylate
CAS No:2229233-02-5
MF:C15H28N2O2
MW:268.395024299622
CID:6056470
PubChem ID:165734691

tert-butyl 4-(1-aminocyclobutyl)-3-methylpiperidine-1-carboxylate Chemical and Physical Properties

Names and Identifiers

    • tert-butyl 4-(1-aminocyclobutyl)-3-methylpiperidine-1-carboxylate
    • 2229233-02-5
    • EN300-1899120
    • Inchi: 1S/C15H28N2O2/c1-11-10-17(13(18)19-14(2,3)4)9-6-12(11)15(16)7-5-8-15/h11-12H,5-10,16H2,1-4H3
    • InChI Key: LEQOMWJUWGCZTA-UHFFFAOYSA-N
    • SMILES: O(C(C)(C)C)C(N1CCC(C(C)C1)C1(CCC1)N)=O

Computed Properties

  • Exact Mass: 268.215078140g/mol
  • Monoisotopic Mass: 268.215078140g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 1
  • Hydrogen Bond Acceptor Count: 3
  • Heavy Atom Count: 19
  • Rotatable Bond Count: 3
  • Complexity: 345
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 2
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • Topological Polar Surface Area: 55.6Ų
  • XLogP3: 2.1

tert-butyl 4-(1-aminocyclobutyl)-3-methylpiperidine-1-carboxylate Pricemore >>

Enterprise No. Product name Cas No. Purity Specification Price update time Inquiry
Enamine
EN300-1899120-0.05g
tert-butyl 4-(1-aminocyclobutyl)-3-methylpiperidine-1-carboxylate
2229233-02-5
0.05g
$1320.0 2023-09-18
Enamine
EN300-1899120-0.1g
tert-butyl 4-(1-aminocyclobutyl)-3-methylpiperidine-1-carboxylate
2229233-02-5
0.1g
$1384.0 2023-09-18
Enamine
EN300-1899120-10.0g
tert-butyl 4-(1-aminocyclobutyl)-3-methylpiperidine-1-carboxylate
2229233-02-5
10g
$6758.0 2023-06-01
Enamine
EN300-1899120-0.5g
tert-butyl 4-(1-aminocyclobutyl)-3-methylpiperidine-1-carboxylate
2229233-02-5
0.5g
$1509.0 2023-09-18
Enamine
EN300-1899120-2.5g
tert-butyl 4-(1-aminocyclobutyl)-3-methylpiperidine-1-carboxylate
2229233-02-5
2.5g
$3080.0 2023-09-18
Enamine
EN300-1899120-5g
tert-butyl 4-(1-aminocyclobutyl)-3-methylpiperidine-1-carboxylate
2229233-02-5
5g
$4557.0 2023-09-18
Enamine
EN300-1899120-5.0g
tert-butyl 4-(1-aminocyclobutyl)-3-methylpiperidine-1-carboxylate
2229233-02-5
5g
$4557.0 2023-06-01
Enamine
EN300-1899120-10g
tert-butyl 4-(1-aminocyclobutyl)-3-methylpiperidine-1-carboxylate
2229233-02-5
10g
$6758.0 2023-09-18
Enamine
EN300-1899120-0.25g
tert-butyl 4-(1-aminocyclobutyl)-3-methylpiperidine-1-carboxylate
2229233-02-5
0.25g
$1447.0 2023-09-18
Enamine
EN300-1899120-1.0g
tert-butyl 4-(1-aminocyclobutyl)-3-methylpiperidine-1-carboxylate
2229233-02-5
1g
$1572.0 2023-06-01

tert-butyl 4-(1-aminocyclobutyl)-3-methylpiperidine-1-carboxylate Related Literature

Additional information on tert-butyl 4-(1-aminocyclobutyl)-3-methylpiperidine-1-carboxylate

Professional Introduction to Tert-butyl 4-(1-aminocyclobutyl)-3-methylpiperidine-1-carboxylate (CAS No. 2229233-02-5)

Tert-butyl 4-(1-aminocyclobutyl)-3-methylpiperidine-1-carboxylate, with the CAS number 2229233-02-5, is a specialized organic compound that has garnered significant attention in the field of pharmaceutical chemistry and drug development. This compound belongs to the piperidine class of heterocyclic amines, which are widely recognized for their diverse biological activities and potential therapeutic applications. The structural features of this molecule, particularly its tert-butyl substituent and the presence of a cyclobutylamine moiety, contribute to its unique chemical properties and make it a valuable scaffold for medicinal chemistry investigations.

The tert-butyl group at the 4-position of the piperidine ring introduces steric hindrance, which can influence both the reactivity and the pharmacokinetic profile of the compound. This steric effect is particularly important in drug design, as it can modulate binding affinity to biological targets and enhance metabolic stability. Additionally, the presence of a secondary amine in the cyclobutyl moiety provides a site for further functionalization, allowing for the development of derivatives with tailored biological activities.

In recent years, there has been growing interest in piperidine derivatives as pharmacophores due to their ability to interact with various biological targets, including enzymes and receptors. The compound Tert-butyl 4-(1-aminocyclobutyl)-3-methylpiperidine-1-carboxylate has been explored in several research studies aimed at identifying novel therapeutic agents. Its structural motif is reminiscent of known bioactive molecules, suggesting potential applications in areas such as central nervous system (CNS) disorders, cardiovascular diseases, and oncology.

One of the most compelling aspects of this compound is its potential as a precursor for more complex drug candidates. The combination of the cyclobutylamine and piperidine ring systems creates a versatile framework that can be modified through various chemical transformations. For instance, selective functionalization of the amine group or the ester moiety could lead to novel analogs with enhanced potency or selectivity. These modifications are often guided by computational modeling and structure-activity relationship (SAR) studies, which are essential tools in modern drug discovery.

The pharmaceutical industry has increasingly relied on advanced synthetic methodologies to access complex molecular architectures like that of Tert-butyl 4-(1-aminocyclobutyl)-3-methylpiperidine-1-carboxylate. Techniques such as transition metal-catalyzed cross-coupling reactions and organometallic chemistry have enabled the efficient construction of intricate heterocyclic systems. These synthetic advances have not only facilitated the preparation of this compound but also provided insights into its reactivity patterns, which are crucial for optimizing its pharmacological properties.

Recent studies have highlighted the importance of understanding the metabolic fate of drug candidates to improve their clinical efficacy and safety profiles. The presence of both tertiary amine and ester functionalities in Tert-butyl 4-(1-aminocyclobutyl)-3-methylpiperidine-1-carboxylate suggests that it may undergo biotransformation through multiple pathways. Metabolic studies have revealed that such compounds often exhibit rapid degradation in vivo, necessitating careful consideration during drug design to ensure optimal bioavailability.

The development of novel analytical techniques has also played a pivotal role in characterizing this compound and its derivatives. High-resolution mass spectrometry (HRMS), nuclear magnetic resonance (NMR) spectroscopy, and X-ray crystallography are among the tools that have been employed to elucidate its structure and confirm its purity. These analytical methods are essential for ensuring that synthetic intermediates and final products meet stringent quality standards required for preclinical and clinical studies.

In conclusion, Tert-butyl 4-(1-aminocyclobutyl)-3-methylpiperidine-1-carboxylate (CAS No. 2229233-02-5) represents an intriguing molecule with significant potential in pharmaceutical research. Its unique structural features make it a valuable scaffold for developing novel therapeutic agents, while its reactivity patterns provide insights into its metabolic behavior. As research in medicinal chemistry continues to evolve, compounds like this will undoubtedly play a crucial role in advancing our understanding of disease mechanisms and discovering new treatments.

Recommend Articles

Recommended suppliers
Jiangsu Xinsu New Materials Co., Ltd
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Bulk
Jiangsu Xinsu New Materials Co., Ltd
Zouping Mingyuan Import and Export Trading Co., Ltd
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Reagent
Zouping Mingyuan Import and Export Trading Co., Ltd
atkchemica
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Reagent
atkchemica
Hubei Tianan Hongtai Biotechnology Co.,Ltd
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Bulk
Hubei Tianan Hongtai Biotechnology Co.,Ltd
Zhangzhou Sinobioway Peptide Co.,Ltd.
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Reagent
Zhangzhou Sinobioway Peptide Co.,Ltd.